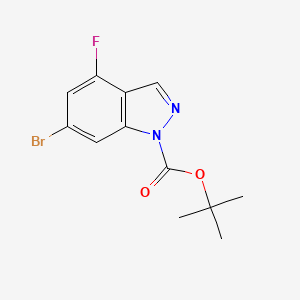

tert-Butyl 6-bromo-4-fluoro-1H-indazole-1-carboxylate

Description

tert-Butyl 6-bromo-4-fluoro-1H-indazole-1-carboxylate is a halogenated indazole derivative with a tert-butyl carboxylate protecting group. Indazole scaffolds are critical intermediates in pharmaceutical chemistry due to their ability to modulate biological targets via hydrogen bonding and π-π interactions. The bromo and fluoro substituents at positions 6 and 4, respectively, enhance reactivity and electronic properties, making this compound valuable in cross-coupling reactions and drug discovery .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 6-bromo-4-fluoroindazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrFN2O2/c1-12(2,3)18-11(17)16-10-5-7(13)4-9(14)8(10)6-15-16/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUSGHUAEATEBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80849459 | |

| Record name | tert-Butyl 6-bromo-4-fluoro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80849459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305320-58-4, 70199-62-1 | |

| Record name | 1H-Indazole-1-carboxylic acid, 6-bromo-4-fluoro-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305320-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 6-bromo-4-fluoro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80849459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-bromo-4-fluoro-1H-indazole-1-carboxylate typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the condensation of o-fluorobenzaldehydes with hydrazine derivatives.

Introduction of Bromine and Fluorine: The bromine and fluorine atoms are introduced through halogenation reactions.

Esterification: The final step involves the esterification of the indazole core with tert-butyl chloroformate to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-bromo-4-fluoro-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or alkoxy derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 6-bromo-4-fluoro-1H-indazole-1-carboxylate serves as a crucial building block in the synthesis of potential drug candidates. Its unique structure allows for the development of compounds with:

- Anticancer Properties : Research indicates that indazole derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of halogen atoms can enhance binding affinity to biological targets, potentially leading to new anticancer agents.

- Antiviral Activity : Similar compounds have shown promise against viral infections, suggesting that this indazole derivative may also possess antiviral properties.

- Anti-inflammatory Effects : The compound may be explored for its anti-inflammatory activities, contributing to the development of therapeutics targeting inflammatory diseases.

Chemical Biology

In chemical biology, this compound is utilized to study biological pathways and molecular interactions. Its ability to interact with various biomolecules makes it an effective tool for:

- Investigating Molecular Mechanisms : Researchers can use this compound to elucidate mechanisms of action involving specific enzymes or receptors.

- Pathway Analysis : The compound can be employed in assays to understand cellular signaling pathways and their modulation through specific interactions.

Material Science

The unique properties of this compound allow its application in material science:

- Development of Novel Materials : It is used in creating materials with specific electronic and optical properties, which can be beneficial in electronics and photonics.

Industrial Applications

In industrial chemistry, this compound finds use in the synthesis of various specialty chemicals:

- Agrochemicals : Its reactivity makes it suitable for developing pesticides and herbicides.

- Dyes and Pigments : The compound can be utilized in producing dyes due to its vibrant color properties derived from its indazole structure.

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromo-4-fluoro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to target proteins and enzymes, leading to the modulation of their activity . The compound can inhibit or activate various signaling pathways, depending on its structure and functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indazole Core

The following compounds share structural similarities but differ in substituent type, position, or core heterocycle. Key distinctions are highlighted:

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Functional and Reactivity Differences

- Electron-Withdrawing Effects : The 4-fluoro substituent in the reference compound enhances electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution. In contrast, the 4-methoxy derivative (CAS 1169789-29-0) exhibits electron-donating effects, altering reaction pathways .

- Core Heterocycle Impact : The indole derivative (CAS 1799412-27-3) lacks the second nitrogen in the indazole ring, diminishing its ability to act as a hydrogen-bond acceptor. This difference may explain its discontinued status in commercial catalogs, as indazoles are often preferred in medicinal chemistry .

Similarity Analysis (Based on Structural Metrics)

provides similarity scores for analogs:

- Highest Similarity (0.89) : tert-Butyl 6-bromo-1H-indazole-1-carboxylate (CAS 877264-77-2), lacking the 4-fluoro group, retains comparable bromine reactivity but reduced electronic modulation .

- Lower Similarity (0.80–0.79): Compounds with amino (CAS 219503-81-8) or formyl (CAS 882188-88-7) groups exhibit divergent reactivity profiles, limiting their utility in halogen-specific reactions .

Biological Activity

tert-Butyl 6-bromo-4-fluoro-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole family, characterized by its unique molecular structure featuring bromine and fluorine substituents. Its potential biological activities have garnered interest in medicinal chemistry, particularly in the development of therapeutic agents.

The molecular formula of this compound is C12H12BrFN2O2. The presence of the tert-butyl ester group enhances its solubility and stability, which are crucial for biological applications. The indazole core structure is known for its diverse pharmacological properties, making it a valuable scaffold in drug design.

Biological Activities

Research on indazole derivatives indicates that they exhibit a range of biological activities, including:

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets. The bromine and fluorine atoms likely enhance binding affinity to proteins and enzymes, modulating their activity. This mechanism is essential for understanding its therapeutic potential.

Comparative Analysis with Related Compounds

The following table summarizes structural comparisons with related indazole derivatives:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-Butyl 6-bromo-1H-indazole-1-carboxylate | C12H13BrN2O2 | Lacks fluorine; simpler structure |

| tert-Butyl 5-bromo-4-fluoroindazole | C12H12BrFN2 | Different position of bromine; potential variations in activity |

| tert-Butyl 4-bromoindazole | C12H13BrN2O2 | No fluorine; may exhibit different biological properties |

The unique combination of bromine and fluorine in this compound may enhance its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

While specific case studies on this compound are scarce, broader research on indazole derivatives provides insights into their pharmacological profiles:

- Inhibition Studies : Similar indazole derivatives have demonstrated significant inhibitory effects on kinases involved in cancer progression, with IC50 values indicating potent activity .

- Structure Activity Relationship (SAR) : SAR studies highlight that modifications at the 4 and 6 positions of the indazole scaffold can significantly influence biological activity, suggesting that further modifications could enhance the efficacy of this compound .

- Therapeutic Applications : Indazoles are being explored as potential candidates for treating various conditions, including cancer and inflammatory diseases, due to their ability to modulate key biological pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-Butyl 6-bromo-4-fluoro-1H-indazole-1-carboxylate?

- Methodology :

- Step 1 : Start with a substituted indazole core (e.g., 4-fluoro-1H-indazole). Protect the indazole nitrogen using Boc (tert-butoxycarbonyl) groups under standard Boc-anhydride conditions in anhydrous DMF with catalytic DMAP .

- Step 2 : Introduce bromine at the 6-position via electrophilic aromatic substitution (EAS). Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DCM) with controlled temperature (0–25°C) to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures. Confirm purity via HPLC (>95%) .

Q. How should researchers characterize the compound’s structural integrity?

- Analytical Techniques :

- NMR : Use and NMR (CDCl or DMSO-d) to verify substitution patterns. Key peaks: Boc tert-butyl group (~1.3–1.5 ppm, singlet in ; ~80–85 ppm in ), aromatic protons (6.5–8.5 ppm), and fluorine coupling (split peaks) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] and isotopic patterns (Br/F presence) .

- Elemental Analysis : Validate C, H, N, Br, and F percentages against theoretical values .

Q. What safety precautions are critical during handling?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.

- Respiratory Protection : For powder handling, use NIOSH-approved P95 respirators (for particulates) or OV/AG/P99 cartridges if volatile byproducts form .

- Storage : Store in airtight containers at 2–8°C, away from light and moisture. Monitor stability via periodic TLC .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., bromination vs. deprotection) affect synthetic yields?

- Mechanistic Insight :

- Boc-protected indazoles are sensitive to acidic conditions. Bromination with NBS in DCM minimizes Boc cleavage, but trace HBr byproducts may require neutralization (e.g., NaHCO wash) .

- Contradiction Alert : Some protocols report Boc deprotection at elevated temperatures (>40°C). Optimize bromination at ≤25°C and monitor via in-situ IR (C=O stretch at ~1700 cm) .

Q. How can reaction conditions be optimized for regioselective fluorination or bromination?

- Experimental Design :

- Fluorination : Pre-functionalize the indazole core using DAST (diethylaminosulfur trifluoride) or Selectfluor at the 4-position before Boc protection. Verify regiochemistry via NOESY NMR .

- Bromination : Screen solvents (DCM vs. DMF) and catalysts (e.g., FeCl) to enhance 6-position selectivity. Compare yields and byproduct profiles via LC-MS .

Q. What computational methods support the analysis of substituent electronic effects (Br vs. F)?

- DFT Modeling :

- Use Gaussian or ORCA to calculate Fukui indices for electrophilic attack. Bromine (σ-electron-withdrawing) increases reactivity at the 6-position, while fluorine (π-donor) stabilizes adjacent positions .

- Cross-validate with Hammett plots using substituted indazole analogs (e.g., 6-Br vs. 6-Cl derivatives) .

Q. How to resolve contradictions in reported physical properties (e.g., melting point variability)?

- Troubleshooting :

- Melting Point : Discrepancies may arise from polymorphic forms or impurities. Recrystallize from different solvents (e.g., EtOH vs. acetonitrile) and characterize via DSC .

- Boiling Point : Use reduced-pressure distillation for volatile intermediates. Compare with analogous tert-butyl indazole carboxylates (e.g., tert-butyl 6-bromo-1H-indazole-1-carboxylate: 281°C at 760 mmHg) .

Q. What strategies evaluate the compound’s bioactivity in kinase inhibition assays?

- Biological Screening :

- Kinase Profiling : Use radiometric or fluorescence-based assays (e.g., ADP-Glo™) against kinase panels (e.g., JAK2, EGFR). Compare IC values with unsubstituted indazole controls .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for de-bromination or Boc cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.